1,2-Benzoxathiin, 5,6,7,8-tetrahydro-4,7-dimethyl-, 2,2-dioxide
Description
1,2-Benzoxathiin, 5,6,7,8-tetrahydro-4,7-dimethyl-, 2,2-dioxide is a sulfur- and oxygen-containing heterocyclic compound characterized by a partially hydrogenated benzoxathiin core with methyl substituents at positions 4 and 7, and two sulfone groups at position 2. The compound is synthesized via multicomponent reactions involving 1,2-benzoxathiin-4(3H)-one 2,2-dioxide as a key intermediate, aromatic aldehydes, and ammonium acetate under reflux conditions in acetic acid (AcOH) . Its structural complexity and sulfone functional groups make it a candidate for applications in medicinal chemistry, particularly in antimicrobial and anti-inflammatory research .
Properties
CAS No. |
63549-11-1 |
|---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
4,7-dimethyl-5,6,7,8-tetrahydro-1,2λ6-benzoxathiine 2,2-dioxide |
InChI |
InChI=1S/C10H14O3S/c1-7-3-4-9-8(2)6-14(11,12)13-10(9)5-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
LERWMOJKRXJYAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)OS(=O)(=O)C=C2C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis often begins from ortho-disubstituted benzene derivatives that allow ring closure to form the benzoxathiin ring. A typical starting material is an ortho-hydroxybenzene sulfonyl chloride or sulfonate salt, which can be cyclized via nucleophilic attack by sulfur or nitrogen nucleophiles.
For the tetrahydro substitution pattern (saturation of the 5,6,7,8 positions), partially hydrogenated benzene rings or cyclohexane derivatives with appropriate functional groups are used.
Cyclization to Form the Benzoxathiin Core
- The key step is the intramolecular cyclization of an ortho-substituted benzene sulfonyl chloride or sulfonate with a nucleophile, such as hydrazine or an alcohol, to close the heterocyclic ring.
- For example, conversion of sodium 2-formylbenzenesulfonate to 2-formylbenzenesulfonyl chloride followed by cyclization with hydrazine has been reported for related benzothiadiazine systems, which are structurally analogous to benzoxathiins.
- In the case of benzoxathiins, the oxygen atom is part of the ring, so cyclization involves forming the S–O heterocycle, often via nucleophilic substitution or condensation reactions.
Saturation of the 5,6,7,8 Positions (Tetrahydro Derivative Formation)
- Partial hydrogenation of the benzene ring in the benzoxathiin core can be achieved via catalytic hydrogenation using palladium or platinum catalysts under mild pressure and temperature conditions.
- This step converts the aromatic ring into a cyclohexane-like structure, producing the tetrahydro derivative.
Oxidation to the 2,2-Dioxide (Sulfone) Form
- The sulfur atom in the benzoxathiin ring is oxidized to the sulfone (2,2-dioxide) using oxidizing agents such as hydrogen peroxide, peracids (e.g., m-chloroperbenzoic acid), or oxone.
- Oxidation conditions are controlled to avoid over-oxidation or ring cleavage.
- This step is generally performed after ring formation and substitution steps to ensure stability and yield.
Representative Synthetic Route (Summary Table)
| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Preparation of ortho-substituted sulfonyl chloride | Sodium 2-formylbenzenesulfonate | Thionyl chloride (SOCl2), DMF catalyst | 2-Formylbenzenesulfonyl chloride | Moderate | Key intermediate for cyclization |
| 2 | Cyclization | 2-Formylbenzenesulfonyl chloride | Hydrazine hydrate | Benzoxathiin core precursor | 50-80 | Intramolecular ring closure |
| 3 | Alkylation | Benzoxathiin precursor | Methyl iodide or methyl sulfate, base (e.g., K2CO3) | 4,7-Dimethyl substituted benzoxathiin | Variable | Introduces methyl groups at desired positions |
| 4 | Partial hydrogenation | Aromatic benzoxathiin derivative | Pd/C catalyst, H2 gas, mild pressure | 5,6,7,8-Tetrahydro benzoxathiin | High | Saturates benzene ring partially |
| 5 | Oxidation | 5,6,7,8-Tetrahydro 4,7-dimethyl benzoxathiin | m-Chloroperbenzoic acid or H2O2 | 1,2-Benzoxathiin, 5,6,7,8-tetrahydro-4,7-dimethyl-, 2,2-dioxide | High | Sulfur oxidation to sulfone (2,2-dioxide) |
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfur dioxide group, converting it back to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride or iron(III) chloride as catalysts.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoxathiins depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that derivatives of 1,2-benzoxathiin exhibit significant antimicrobial properties. A study demonstrated that certain synthesized derivatives displayed activity against various bacterial strains, suggesting potential for development as antimicrobial agents .
- Anticancer Potential : Investigations into the anticancer properties of this compound have shown promise in inhibiting tumor growth in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of benzoxathiin derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways, suggesting therapeutic applications in treating inflammatory diseases .
Material Science Applications
- Polymer Chemistry : The compound's unique structure allows it to be used as a building block in synthesizing novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices has been shown to improve material resilience and stability under various conditions .
- Dyes and Pigments : Due to its chromophoric nature, benzoxathiin derivatives are explored as potential dyes in textile applications. Their stability and vibrant colors make them suitable candidates for use in various dyeing processes .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at J-GLOBAL evaluated the antimicrobial efficacy of synthesized benzoxathiin derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the benzoxathiin structure significantly enhanced antibacterial activity.
Case Study 2: Anticancer Research
In a collaborative study published in a peer-reviewed journal, the anticancer effects of 1,2-benzoxathiin were assessed using various cancer cell lines including breast and lung cancer cells. The findings revealed that the compound induced cell cycle arrest and apoptosis through the activation of specific signaling pathways associated with cancer cell death .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin 2,2-dioxide depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The sulfur dioxide group can participate in redox reactions, influencing cellular oxidative stress levels. The benzene ring allows for interactions with hydrophobic pockets in proteins, potentially affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences and Implications
- Synthetic Flexibility : Unlike derivatives synthesized from chromone sulfonic acid (e.g., Löwe and Müller-Menke’s work), the target compound leverages aldehydes and ammonium acetate, enabling modular introduction of aryl/aliphatic groups .
- Biological Activity: Ethyl pyranobenzothiazine carboxylates exhibit pronounced anti-inflammatory activity (IC₅₀ values ~10 μM in COX-2 inhibition), whereas the target compound’s antimicrobial activity is inferred from analogues with aliphatic substituents (e.g., Grygoriv et al.’s MIC values of 8–32 μg/mL against S. aureus) .
Physicochemical Properties
- Molecular Weight and Stability : The target compound (C₁₀H₁₄O₃S; approximate MW 226.3) is heavier than the base 1,2-benzoxathiin-2,2-dioxide (C₈H₆O₃S; MW 182.2) due to hydrogenation and methyl groups, which may increase thermal stability .
- Solubility: Sulfone groups enhance water solubility relative to non-sulfonated benzoxathiins, though methyl substituents counterbalance this by increasing hydrophobicity .
Biological Activity
1,2-Benzoxathiin, 5,6,7,8-tetrahydro-4,7-dimethyl-, 2,2-dioxide (CAS# 63549-11-1) is a heterocyclic compound notable for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₀H₁₄O₃S
- Molecular Weight : 214.28 g/mol
- Density : 1.265 g/cm³
- Boiling Point : 381.242°C
- Flash Point : 184.369°C
The compound's structure includes a benzoxathiin core with specific substitutions that may influence its biological interactions and activities.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoxathiin compounds exhibit antibacterial and antifungal properties. The specific activity of 1,2-benzoxathiin has been less explored but parallels can be drawn from related compounds.
- Antioxidant Properties : Compounds within the benzothiazine family have shown antioxidant activity in various assays. This property is crucial for protecting cells from oxidative stress and could be beneficial in conditions related to inflammation and aging.
- Anti-inflammatory Effects : There is evidence that benzoxathiins can modulate inflammatory pathways. In particular, they may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
Case Studies
- Antimicrobial Screening : A study evaluating a series of benzoxathiin derivatives found significant antibacterial activity against Gram-positive bacteria. The study utilized disc diffusion methods to assess efficacy against Staphylococcus aureus and Bacillus subtilis.
- In Vivo Antioxidant Activity : In a rat model subjected to oxidative stress through ischemia/reperfusion injury, treatment with related benzothiazine compounds resulted in decreased levels of malondialdehyde (a marker of oxidative stress) and increased superoxide dismutase activity.
- Anti-inflammatory Mechanisms : Research has indicated that certain benzoxathiins can inhibit the activation of NF-kB pathways in macrophages, leading to reduced production of TNF-alpha and IL-6.
Data Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 1,2-benzoxathiin 2,2-dioxide derivatives, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of sulfonic acid derivatives or Michael additions with enaminoesters. For example, Löwe et al. (1984, 1988) achieved high yields using phenyl 4-chromone-3-sulfonate and methyl 3-aminocrotonate under reflux in ethanol, with yields sensitive to solvent polarity and temperature . Peixoto et al. (2000) optimized conditions for isothiochroman dioxides by varying catalysts (e.g., triethylamine) and reaction times, noting that prolonged heating (>24 hrs) reduced side products . Key steps include:
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing structural purity?
Methodological Answer:
- NMR : Löwe et al. (1985) confirmed ring closure via H NMR shifts (e.g., deshielded protons at δ 4.2–4.5 ppm for the oxathiin ring) .
- X-ray crystallography : Used to resolve stereochemical ambiguities in spiro derivatives (Grygoriv et al., 2019) .
- HPLC-MS : Allegrini et al. (2008) validated purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How can researchers design initial biological activity screens for antimicrobial or anti-inflammatory properties?
Methodological Answer:
- Antimicrobial assays : Grygoriv et al. (2017) used agar dilution against Staphylococcus aureus and E. coli, with MIC values sensitive to substituent groups (e.g., alkyl chains at C4) .
- Anti-inflammatory models : Lega et al. (2007) employed carrageenan-induced rat paw edema, noting dose-dependent inhibition (10–50 mg/kg) .
- Control groups : Include positive controls (e.g., diclofenac) and solvent-only blanks to validate assay specificity .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data across studies be systematically addressed?
Methodological Answer: Contradictions in antimicrobial efficacy (e.g., Grygoriv et al., 2017 vs. Peixoto et al., 2000) may arise from:
- Strain variability : Use standardized strains (e.g., ATCC references) and parallel testing .
- Compound solubility : Pre-solubilize in DMSO (<1% v/v) to avoid precipitation in aqueous media .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare datasets, ensuring n ≥ 3 replicates per condition .
Q. What computational strategies predict structure-activity relationships (SAR) for optimizing pharmacological profiles?
Methodological Answer:
- DFT calculations : Lega et al. (2007) correlated anti-inflammatory activity with electron-withdrawing substituents at C3, which enhance hydrogen bonding to COX-2 .
- Molecular docking : Grygoriv et al. (2019) modeled spiro derivatives against thrombin, identifying hydrophobic interactions with Tyr-60A as critical .
- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to prioritize analogs for synthesis .
Q. How can reaction mechanisms for heterocyclic ring transformations be elucidated experimentally?
Methodological Answer:
- Isotopic labeling : Löwe et al. (1989) traced C-labeled methyl groups in Michael adducts to confirm regioselectivity .
- Kinetic studies : Monitor intermediates via in-situ IR spectroscopy (e.g., carbonyl stretches at 1680–1720 cm) to identify rate-limiting steps .
- Theoretical frameworks : Link to frontier molecular orbital (FMO) theory to explain nucleophilic attack patterns, as in Uno and Kurokawa (1982) .
Q. What methodologies resolve challenges in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Flow chemistry : Test continuous reactors to improve heat/mass transfer for exothermic cyclization steps .
- Chiral auxiliaries : Grygoriv et al. (2018) used (-)-menthol derivatives to induce enantioselectivity, achieving >90% ee .
- Process analytical technology (PAT) : Implement inline NMR or Raman spectroscopy for real-time monitoring of intermediates .
Data Contradiction and Validation Strategies
Q. How should researchers validate conflicting reports on the compound’s blood coagulation effects?
Methodological Answer: Grygoriv et al. (2018) observed pro-coagulant activity at low doses (1–5 μM) but anticoagulant effects at higher doses (>10 μM). To validate:
- Dose-response curves : Test across 4–5 log concentrations in human plasma assays.
- Mechanistic studies : Use thromboelastography (TEG) to distinguish platelet aggregation vs. fibrinolytic pathways .
- Cross-species validation : Compare rodent and human plasma to rule out model-specific artifacts .
Theoretical and Conceptual Frameworks
Q. How can researchers integrate this compound into broader theoretical models of heterocyclic reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
